molecular formula C23H35N3O3 B6057987 N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide

Katalognummer B6057987
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: ZGQHUAUAEVORCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide, also known as BMS-986165, is a novel selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of several cytokines and growth factors, and their dysregulation has been linked to several autoimmune diseases and cancers. The development of selective JAK inhibitors has been a major focus of drug discovery in recent years, and BMS-986165 is one of the promising candidates in this field.

Wirkmechanismus

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By blocking TYK2, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide prevents the activation of downstream signaling pathways, leading to the suppression of pro-inflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects
N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. These effects are mediated through the inhibition of pro-inflammatory cytokine production and immune cell activation. Additionally, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of TYK2, with minimal off-target effects. Additionally, it has a favorable safety profile, making it suitable for use in animal studies and clinical trials. However, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

Several potential future directions for research on N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide include:
1. Clinical trials to evaluate the safety and efficacy of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide in humans with autoimmune diseases.
2. Studies to investigate the long-term safety and efficacy of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide in humans.
3. Preclinical studies to evaluate the potential of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide in other autoimmune diseases and cancers.
4. Studies to investigate the mechanisms of action of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide and its effects on immune cell function.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide.
In conclusion, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide is a promising selective inhibitor of TYK2 with potent anti-inflammatory effects. Its development has the potential to provide a new treatment option for patients with autoimmune diseases and other inflammatory conditions. Future research will be necessary to fully understand its safety and efficacy in humans and to explore its potential in other disease areas.

Synthesemethoden

The synthesis of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide involves several steps, starting from commercially available starting materials. The key step is the formation of the piperidine ring, which is achieved through a cyclization reaction using a palladium catalyst. The final product is obtained through purification and isolation steps, resulting in a white solid with high purity and yield.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has demonstrated potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and improving disease symptoms. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide in humans.

Eigenschaften

IUPAC Name

N-benzyl-N-methyl-3-[1-(2-morpholin-4-ylpropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-19(25-14-16-29-17-15-25)23(28)26-12-10-20(11-13-26)8-9-22(27)24(2)18-21-6-4-3-5-7-21/h3-7,19-20H,8-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQHUAUAEVORCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCC(=O)N(C)CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.